2,3,4-三-O-苄基-L-阿拉伯糖

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

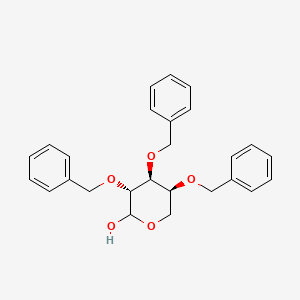

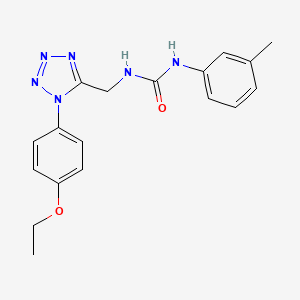

2,3,4-Tri-O-benzyl-L-arabinopyranose is an intricate chemical compound with promising utility in drug development for multiple illnesses . Its potential as a molecular framework for the construction of antiviral and anticancer agents has been rigorously examined and studied .

Molecular Structure Analysis

The molecular formula of 2,3,4-Tri-O-benzyl-L-arabinopyranose is C26H28O5 . The InChI code is 1S/C26H28O5/c27-26-25(30-18-22-14-8-3-9-15-22)24(29-17-21-12-6-2-7-13-21)23(19-31-26)28-16-20-10-4-1-5-11-20/h1-15,23-27H,16-19H2/t23-,24-,25+,26?/m0/s1 .科学研究应用

糖基化试剂

2,3,4-三-O-苄基-L-阿拉伯吡喃糖用于糖基化过程中。例如,它用于 O-糖基氨基酸的合成,展示了其作为糖基化试剂的作用 (Lacombe, Pavia, & Rocheville, 1981)。

硒衍生物的合成

该化合物参与了糖的硒衍生物的制备,如 5-硒代-D-戊吡喃糖,表明了其在制备改性糖衍生物方面的多功能性 (Schiesser & Zheng, 1999)。

晶体结构研究

已经研究了与 2,3,4-三-O-苄基-L-阿拉伯吡喃糖相关的化合物的晶体结构,例如 1-O-苄基-β-L-阿拉伯吡喃糖。这些研究提供了对这些化合物的分子构象和氢键模式的见解 (Popek, Mazurek, & Lis, 1996)。

抗血栓活性

已经合成了 2,3,4-三-O-苄基-L-阿拉伯吡喃糖的衍生物并评估了它们的抗血栓活性。这突出了其在药学化学中开发新疗法的潜力 (Bozo, Boros, & Kuszmann, 1998)。

二糖片段的合成

该化合物用于合成二糖片段,例如在合成 4′′‐O‐乙酰甘露糖苷 B 中,这是一种从越南爵床科 Justicia patentiflora 中分离的天然产物 (Zhao et al., 2008)。

核磁共振研究

2,3,4-三-O-苄基-L-阿拉伯吡喃糖一直是核磁共振研究的主题,这对于了解其结构和反应性至关重要。这些研究为碳水化合物化学领域做出了重大贡献 (Lipták et al., 1982)。

碲戊吡喃糖的制备

该化合物也用于制备碲戊吡喃糖,证明了其在合成不常见的糖衍生物中的应用 (Nguyen & Schiesser, 2002)。

正交保护糖的合成

它有助于合成正交保护的糖,这是合成更复杂分子的关键中间体 (Osman, Larsen, & Simpson, 2009)。

作用机制

Target of Action

2,3,4-Tri-O-benzyl-L-arabinopyranose is a complex chemical compound with potential utility in drug development for various diseases . .

Mode of Action

It is suggested that it has potential as a molecular framework for the construction of antiviral and anticancer agents , implying that it may interact with viral proteins or cancer cell pathways

Biochemical Pathways

Given its potential role in antiviral and anticancer therapies , it may be involved in pathways related to cell proliferation, apoptosis, or viral replication. More research is needed to confirm these hypotheses and understand the downstream effects.

Result of Action

Given its potential utility in antiviral and anticancer therapies , it may induce changes in cell proliferation, induce apoptosis, or inhibit viral replication

属性

IUPAC Name |

(3R,4S,5S)-3,4,5-tris(phenylmethoxy)oxan-2-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H28O5/c27-26-25(30-18-22-14-8-3-9-15-22)24(29-17-21-12-6-2-7-13-21)23(19-31-26)28-16-20-10-4-1-5-11-20/h1-15,23-27H,16-19H2/t23-,24-,25+,26?/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTSKDJMXBBFKKG-FVNVNRQCSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C(O1)O)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@@H]([C@H](C(O1)O)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H28O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3,4-Tri-O-benzyl-L-arabinopyranose | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-5-nitrofuran-2-carboxamide](/img/structure/B2778481.png)

![N-(4-hydroxybutyl)-1,3-dimethyl-2,4-dioxo-7-propyl-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2778484.png)

![N-[2-(1H-benzimidazol-2-yl)phenyl]-2-iodobenzamide](/img/structure/B2778485.png)

![N-[(4-methoxyphenyl)methyl]-4-oxo-3-pentyl-2-sulfanylidene-1H-quinazoline-7-carboxamide](/img/no-structure.png)

![(NE)-N-[(4-chlorofuro[3,2-c]pyridin-2-yl)methylidene]hydroxylamine](/img/structure/B2778488.png)

![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-1-ethyl-N,2-dimethyl-1H-imidazole-4-sulfonamide](/img/structure/B2778494.png)

![(2-Phenyl-1,3-thiazol-4-yl)-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]methanone](/img/structure/B2778495.png)

![4-benzyl-2-(4-fluorophenyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2778499.png)